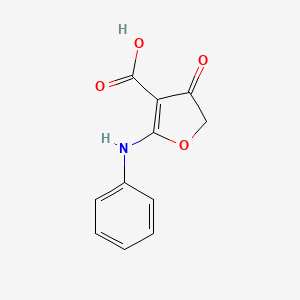

2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid

Description

The exact mass of the compound 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-anilino-4-oxofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-8-6-16-10(9(8)11(14)15)12-7-4-2-1-3-5-7/h1-5,12H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMQSQKWJTXETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(=C(O1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426098 | |

| Record name | 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673399 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58337-23-8 | |

| Record name | 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-2-(phenylamino)-4,5-dihydrofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Landscape of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid and Its Derivatives: A Technical Guide for Researchers

An In-depth Exploration of a Promising Scaffold in Drug Discovery

Executive Summary

The quest for novel therapeutic agents has led researchers to explore a diverse array of chemical scaffolds. Among these, the 4,5-dihydrofuran-3-carboxylate core has emerged as a structure of significant interest, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of "2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid" and, more specifically, its extensively studied ethyl ester derivative, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate. Due to a greater availability of published data, this guide will focus on the synthesis, physicochemical properties, and biological activities of the ethyl ester, while also providing a scientific rationale for its potential conversion to the parent carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the therapeutic potential of this chemical class.

Introduction: The Dihydrofuran Carboxylate Scaffold

The furan ring system is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with diverse pharmacological properties. The partially saturated 4,5-dihydrofuran ring, particularly when functionalized with a carboxylate group at the 3-position and an anilino moiety at the 2-position, presents a unique electronic and steric environment conducive to interactions with biological targets. While direct and extensive research on 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is limited in publicly accessible literature, its ethyl ester, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has been synthesized and evaluated for its potential as an anti-cancer agent.[1] This guide will therefore use the ethyl ester as the primary subject of discussion, recognizing it as a direct precursor and a valuable tool for investigating the biological potential of this scaffold.

Synthesis and Chemical Properties

The synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate has been reported through a multi-step process. A common synthetic route involves the reaction of an aniline with a suitable dihydrofuran precursor.

Synthetic Protocol for Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate

A reported synthesis for a derivative involves the reaction of 4-(benzyloxy)aniline with ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate in the presence of a base like triethylamine.[2] A more general and detailed synthesis of the unsubstituted title compound, referred to as compound 131 in one study, is outlined below.[1]

Step 1: Synthesis of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate

-

A mixture of diethyl malonate (32.0 g, 0.2 mol) in 50 ml of tetrahydrofuran (THF) is prepared.

-

Chloroacetyl chloride (11.3 g, 0.1 mol) in 100 ml of THF is added to the diethyl malonate solution.

-

The reaction mixture is incubated at 10–12°C for 1 hour, followed by heating at 40–45°C for 1 hour.

-

Upon cooling, the intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, is produced.

Step 2: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate

-

The ethoxy group in the intermediate is substituted with aniline.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then heated on a water bath at 80°C for 3 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, 100 cc of ice water is added to the reaction mixture to induce precipitation.

-

The resulting precipitate is recrystallized from 90% ethanol to yield white crystals of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.

This two-step synthesis provides a reliable method for accessing the target ethyl ester, which serves as a crucial starting material for further biological and chemical investigations.

Synthesis Workflow

Caption: Synthetic pathway to Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.

Physicochemical Properties

The physicochemical properties of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| Appearance | White crystals | [1] |

| Melting Point | 115–116°C | [1] |

| Yield | 74% | [1] |

These properties indicate a stable, crystalline solid that can be isolated in high purity, making it suitable for detailed biological evaluation.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate and its derivatives lies in their anti-cancer properties.[1][2]

Anti-proliferative and Apoptotic Effects

Research has demonstrated that Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (referred to as compound 131) exhibits significant anti-proliferative activity against human promyelocytic leukemia (HL-60) cells.[1] The compound was found to induce apoptosis, a form of programmed cell death, in these cancer cells.[1]

The mechanism of action involves several key cellular events:

-

Induction of Apoptosis: The compound triggers the apoptotic cascade in HL-60 cells.[1]

-

Upregulation of Pro-Apoptotic Proteins: An increase in the expression of Bax, a pro-apoptotic protein, is observed.[1]

-

Increased Caspase-3 Activity: Caspase-3, a key executioner caspase in apoptosis, is activated.[1]

-

Modulation of Intracellular Calcium and Reactive Oxygen Species (ROS): The compound influences intracellular calcium levels and increases the production of ROS, which are known to play a role in apoptosis induction.[1]

These findings suggest that Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate acts through a mitochondria-dependent pathway to induce cancer cell death.[1] The aniline group is believed to be a key contributor to its anti-proliferative activity.[1]

Apoptosis Induction Pathway

Caption: Proposed mechanism of apoptosis induction in HL-60 cells.

The Carboxylic Acid Derivative: A Path Forward

While the ethyl ester has demonstrated promising biological activity, the corresponding carboxylic acid, 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, remains a molecule of significant interest. In drug design, the conversion of an ester to a carboxylic acid can have profound effects on a compound's properties, including:

-

Solubility: Carboxylic acids are often more water-soluble than their corresponding esters, which can be advantageous for formulation and bioavailability.

-

Pharmacokinetics: The presence of a carboxylic acid group can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Target Binding: A carboxylic acid can introduce new hydrogen bonding interactions with a biological target, potentially enhancing potency and selectivity.

Proposed Synthesis via Ester Hydrolysis

The conversion of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate to its carboxylic acid can be achieved through ester hydrolysis. This is a fundamental reaction in organic chemistry and can be carried out under acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification):

-

Treatment of the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

The reaction typically requires heating to proceed at a reasonable rate.

-

The initial product is the carboxylate salt.

-

Acidification of the reaction mixture with a strong acid (e.g., HCl) will protonate the carboxylate to yield the desired carboxylic acid.

Acid-Catalyzed Hydrolysis:

-

Heating the ethyl ester in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄) and excess water.

-

This is a reversible reaction, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid and ethanol.

The choice between acidic and basic hydrolysis would depend on the stability of the rest of the molecule to the reaction conditions. Given the presence of the anilino and dihydrofuran moieties, a careful optimization of the reaction conditions would be necessary to avoid unwanted side reactions.

Future Directions and Conclusion

The 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate scaffold represents a promising starting point for the development of novel anti-cancer agents. The readily synthesizable ethyl ester has demonstrated significant anti-proliferative and pro-apoptotic activity in leukemia cells.

Future research in this area should focus on several key aspects:

-

Synthesis and Evaluation of the Carboxylic Acid: A systematic investigation into the hydrolysis of the ethyl ester and the subsequent biological evaluation of the resulting carboxylic acid is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and testing of a library of derivatives with modifications to the aniline ring and other positions on the dihydrofuran core will provide valuable insights into the structural requirements for optimal activity.

-

In Vivo Efficacy: Promising compounds should be advanced to preclinical in vivo models to assess their efficacy and safety in a more complex biological system.

-

Target Identification: Elucidating the specific molecular target(s) of these compounds will facilitate a more rational approach to drug design and development.

References

-

Chen, Y. F., et al. (2014). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 8(5), 2153–2158. [Link]

-

Karthikeyan, C., et al. (2009). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2315. [Link]

Sources

An In-depth Technical Guide to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details the systematic IUPAC nomenclature, outlines a robust two-step synthesis protocol for the carboxylic acid via its ethyl ester precursor, and provides an in-depth analysis of its structural and spectroscopic characteristics. Furthermore, this guide explores the promising anticancer activities exhibited by its derivatives, suggesting a strong potential for this core scaffold in the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel heterocyclic compounds for drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, furanone derivatives have garnered considerable attention due to their diverse pharmacological properties. The 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid scaffold, in particular, represents a privileged structure in the design of novel therapeutic agents. The presence of the anilino group, the carboxylic acid moiety, and the dihydrofuranone core provides a unique three-dimensional arrangement conducive to interactions with various biological targets. This guide aims to provide a detailed technical resource for the scientific community, covering the fundamental aspects of this compound from its precise chemical identity to its potential applications in oncology.

IUPAC Nomenclature

The systematic name for the topic compound, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 2-(phenylamino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid .

Breakdown of the IUPAC Name:

-

furan: Indicates the presence of a five-membered heterocyclic ring containing one oxygen atom.

-

dihydro: Specifies that the furan ring is partially saturated, with two adjacent carbon atoms being single-bonded. The locants "4,5-" pinpoint the positions of these saturated carbons.

-

-4-oxo: Denotes a ketone functional group at the 4th position of the furan ring.

-

-3-carboxylic acid: Identifies the principal functional group, a carboxyl group (-COOH), at the 3rd position.

-

2-(phenylamino): Describes a substituent at the 2nd position, which is an amino group (-NH-) further substituted with a phenyl group. The term "anilino" is a common and accepted alternative for "phenylamino".

Synthesis of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid

The synthesis of the target carboxylic acid is most effectively achieved through a two-step process involving the initial synthesis of its ethyl ester precursor, followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate

This synthetic protocol is adapted from a reported procedure and involves the reaction of aniline with ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate[1].

Experimental Protocol:

-

To a solution of aniline (1.0 equivalent) in dichloromethane, add triethylamine (1.1 equivalents).

-

To this stirred solution, add a solution of ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate (1.0 equivalent) in dichloromethane dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to obtain ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate as a solid.

Causality of Experimental Choices:

-

Triethylamine: Acts as a base to neutralize the hydrochloric acid formed during the nucleophilic substitution reaction, driving the reaction to completion.

-

Dichloromethane: A suitable solvent that dissolves the reactants and is relatively inert under the reaction conditions.

-

Recrystallization from ethanol: A standard purification technique for solid organic compounds, which allows for the isolation of the desired product in high purity.

Step 2: Hydrolysis to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under basic conditions, a common method for ester saponification[2][3].

Proposed Experimental Protocol:

-

Dissolve ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents), to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Self-Validating System:

-

The progress of the hydrolysis can be monitored by the disappearance of the ester spot and the appearance of a more polar carboxylic acid spot on the TLC plate.

-

The successful formation of the carboxylic acid can be confirmed by the effervescence observed upon addition of a bicarbonate solution to a small sample of the product.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

| Property | Predicted Value/Observation |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base. |

| Melting Point | Expected to be higher than its ethyl ester precursor. |

Spectroscopic Data (Predicted)

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12-13 ppm (s, 1H): Carboxylic acid proton (-COOH), typically a broad singlet.

-

δ ~9-10 ppm (s, 1H): Amine proton (-NH-), exchangeable with D₂O.

-

δ ~7.0-7.5 ppm (m, 5H): Aromatic protons of the phenyl ring.

-

δ ~4.5 ppm (s, 2H): Methylene protons (-CH₂-) of the dihydrofuran ring.

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~170-175 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~160-165 ppm: Carbonyl carbon of the ketone in the furanone ring.

-

δ ~140-150 ppm: Carbon atoms of the enamine double bond and the aromatic ring attached to the nitrogen.

-

δ ~115-130 ppm: Other aromatic carbon atoms.

-

δ ~70-80 ppm: Methylene carbon of the dihydrofuran ring.

FTIR (KBr, cm⁻¹):

-

~3400-2400 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.

-

~3300 cm⁻¹: N-H stretching of the secondary amine.

-

~1700-1720 cm⁻¹: C=O stretching of the ketone in the furanone ring.

-

~1680-1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1600 cm⁻¹: C=C stretching of the enamine and aromatic ring.

Mass Spectrometry (ESI-):

-

[M-H]⁻: Expected at m/z 218.05.

Potential Applications in Drug Discovery

Derivatives of the 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid scaffold have demonstrated significant potential as anticancer agents. Specifically, the ethyl ester, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has been shown to exhibit anti-proliferative activity and induce apoptosis in human promyelocytic leukemia (HL-60) cells[4].

Mechanism of Action (Inferred for the Carboxylic Acid)

The anticancer activity of the ethyl ester derivative is associated with the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer[4]. It is plausible that the carboxylic acid derivative retains or even enhances this biological activity. The proposed mechanism of action, based on studies of the ester, involves:

-

Induction of Apoptosis: Triggering the cell's intrinsic suicide program.

-

Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells.

The anilino moiety is believed to play a crucial role in the molecule's anti-proliferative effects[4].

Diagram of a Potential Experimental Workflow for Biological Evaluation:

Caption: Workflow for assessing the in vitro anticancer activity.

Conclusion

2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has provided a detailed overview of its IUPAC nomenclature, a practical synthetic route, and a predicted spectroscopic profile. The demonstrated anticancer activity of its ethyl ester derivative strongly suggests that the carboxylic acid itself warrants further investigation. Future research should focus on the direct synthesis and biological evaluation of this compound and its analogues to fully elucidate their therapeutic potential.

References

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. Available at: [Link]

-

Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC - NIH. Available at: [Link]

-

Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC - NIH. Available at: [Link]

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid and its Ethyl Ester

This guide provides a comprehensive overview of the synthetic pathway leading to 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, a molecule of interest in medicinal chemistry. The core of this synthesis involves the construction of a substituted dihydrofuranone ring system, which serves as a crucial intermediate for more complex heterocyclic compounds, including furoquinolines known for their diverse pharmacological activities.[1] The primary focus will be on the well-documented synthesis of the ethyl ester derivative, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, followed by a discussion of its hydrolysis to the target carboxylic acid.

I. Strategic Overview of the Synthesis

The most direct and reported pathway to the target scaffold proceeds through a two-step sequence. The strategy hinges on the initial formation of a reactive dihydrofuranone intermediate, which is subsequently functionalized with aniline.

-

Step 1: Acylation and Cyclization to Form the Dihydrofuranone Core. This initial step utilizes diethyl malonate, a versatile C3 building block in organic synthesis, which is first acylated and then undergoes an intramolecular cyclization to form the heterocyclic ring.[1][2][3][4]

-

Step 2: Nucleophilic Substitution with Aniline. The intermediate formed in the first step possesses a reactive leaving group at the 2-position of the furanone ring. This group is readily displaced by aniline through a nucleophilic substitution reaction to yield the desired 2-anilino substituted product.[1]

This approach is efficient and provides good yields of the desired ethyl ester, which can then be hydrolyzed to the final carboxylic acid.

II. Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Synthesis of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate

The synthesis begins with the reaction between diethyl malonate and chloroacetyl chloride.[1] Diethyl malonate's central methylene protons are acidic (pKa ≈ 14) due to the electron-withdrawing effect of the two adjacent ester groups, making it susceptible to deprotonation and subsequent acylation.[4]

The reaction with chloroacetyl chloride results in the formation of an acylated malonate intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization. The oxygen of one of the ester carbonyls attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the five-membered dihydrofuranone ring. The resulting product is ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, which exists in equilibrium with its enol tautomer.

Step 2: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate

In the second step, the ethoxy group at the C2 position of the dihydrofuranone ring acts as a leaving group. Aniline, a primary amine, serves as the nucleophile.[5] The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic C2 carbon. This addition is followed by the elimination of ethanol, resulting in the substitution of the ethoxy group with the anilino group.[1] This reaction is effectively a nucleophilic substitution on an enol ether system, leading to the formation of a stable enamine-like product.

The overall workflow for the synthesis of the ethyl ester is depicted below.

Caption: Experimental workflow for the synthesis of the target ethyl ester.

III. Detailed Experimental Protocol

The following protocol for the synthesis of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate is adapted from established literature.[1]

Step 1 & 2: One-Pot Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, a solution of diethyl malonate (32.0 g, 0.2 mol) in 50 ml of tetrahydrofuran (THF) is prepared.

-

Addition of Chloroacetyl Chloride: A solution of chloroacetyl chloride (11.3 g, 0.1 mol) in 100 ml of THF is added dropwise to the diethyl malonate solution while maintaining the temperature between 10–12°C. This addition phase typically takes about 1 hour.

-

Intermediate Formation: After the addition is complete, the reaction mixture is warmed to 40–45°C and stirred for an additional hour to ensure the complete formation of the intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate.

-

Aniline Addition: The mixture is then cooled to room temperature. Aniline is added, and the mixture is stirred at room temperature for 1 hour.

-

Final Reaction: The reaction flask is then heated on a water bath to 80°C and maintained at this temperature for 3 hours to drive the substitution reaction to completion.

-

Workup and Purification:

-

The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into 100 ml of ice water, which causes the product to precipitate.

-

The crude solid is collected by filtration.

-

The precipitate is then recrystallized from 90% ethanol to yield white crystals of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.

-

Final Step: Hydrolysis to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid

The final conversion of the ethyl ester to the target carboxylic acid can be achieved through standard ester hydrolysis procedures, typically by heating the ester in the presence of an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to precipitate the carboxylic acid.

IV. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the ethyl ester derivative as reported in the literature.[1]

| Parameter | Value |

| Reactants | |

| Diethyl Malonate | 32.0 g (0.2 mol) |

| Chloroacetyl Chloride | 11.3 g (0.1 mol) |

| Aniline | Stoichiometric amount |

| Product | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate |

| Theoretical Yield | ~24.7 g (based on chloroacetyl chloride) |

| Reported Actual Yield | 18.29 g |

| Percentage Yield | 74% |

| Melting Point | 115–116°C |

V. Synthesis Pathway Diagram

The chemical transformation is illustrated in the diagram below.

Caption: Overall reaction scheme for the synthesis of the target ethyl ester.

References

- Chen, Y. F., et al. (2006). Analysis of apoptosis induced by dihydrofuran carboxylate compounds. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5078-o5080.

-

Huang, H. S., et al. (2012). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 3(4), 843–848. Available at: [Link]

-

Chemistry LibreTexts. (2024). Reactions of Arylamines. Available at: [Link]

-

Wikipedia. (2023). Diethyl malonate. Available at: [Link]

-

Arote, R. B., et al. (2010). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. Available at: [Link]

Sources

- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

"2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid" physical and chemical properties

An In-depth Technical Guide to the 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid Scaffold

Preamble: Navigating the Research Landscape

To the dedicated researcher, scientist, or drug development professional, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. This guide focuses on the promising, yet sparsely documented, molecule 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid . A critical analysis of the existing literature reveals that while the parent carboxylic acid is of significant interest, the majority of published synthesis and biological evaluation has been performed on its ethyl ester derivative, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate .

Therefore, this technical guide adopts a dual-focus approach. It will provide a comprehensive overview of the core carboxylic acid structure while extensively detailing the properties and protocols associated with its ethyl ester—a vital analogue and synthetic precursor. This methodology ensures that the guide is both scientifically rigorous and immediately practical for laboratory application, reflecting the current state of research in the field.

Core Molecular Structure and Physicochemical Properties

The foundational structure consists of a dihydrofuranone ring, substituted with an aniline group at the 2-position and a carboxylic acid at the 3-position. This arrangement creates an enamine-like system conjugated with both a lactone and a carboxyl group, bestowing it with unique electronic and chemical properties.

The key distinction in the literature is between the parent acid and its ethyl ester. A comparative summary of their fundamental properties is presented below.

| Property | 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate |

| Synonyms | - | Compound 131 |

| Molecular Formula | C₁₁H₉NO₄ | C₁₃H₁₃NO₄ |

| Molecular Weight | 219.19 g/mol | 247.25 g/mol |

| Appearance | Predicted: White to off-white solid | White crystalline solid |

| Melting Point | Not experimentally determined | 115–116°C |

| pKa (Predicted) | ~3.5-4.5 (Carboxylic Acid) | Not Applicable |

| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.[1] | Soluble in ethanol, ethyl acetate, DMSO, DMF.[1] |

Note: Properties for the carboxylic acid are predicted based on its structure and general chemical principles, as experimental data is not widely available. The melting point for the ethyl ester is noted in a study, though the primary publication has been retracted, it provides an estimated value.

Synthesis and Chemical Reactivity

The most logical and experimentally supported pathway to the target carboxylic acid proceeds through the synthesis of its ethyl ester, followed by a standard hydrolysis reaction. This two-stage approach provides a reliable method for accessing both the ester and the parent acid for further studies.

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process starting from common laboratory reagents.

Caption: Two-stage synthesis of the target carboxylic acid via its ethyl ester.

Experimental Protocol: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound 131)

This protocol is adapted from established methodologies for synthesizing furoquinolone intermediates.

Materials:

-

Diethyl malonate

-

Chloroacetyl chloride

-

Tetrahydrofuran (THF)

-

Aniline

-

Ice water

-

90% Ethanol

Procedure:

-

Intermediate Formation: In a reaction vessel, prepare a mixture of diethyl malonate (32.0 g, 0.2 mol) in 50 ml of THF.

-

Separately, dissolve chloroacetyl chloride (11.3 g, 0.1 mol) in 100 ml of THF.

-

Slowly add the chloroacetyl chloride solution to the diethyl malonate mixture while maintaining the temperature at 10–12°C. Stir for 1 hour.

-

Increase the temperature to 40–45°C and continue stirring for an additional hour.

-

Cool the reaction mixture. The resulting product is ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate.

-

Aniline Substitution: To the intermediate from the previous step, add aniline.

-

Stir the mixture at room temperature for 1 hour, then heat on a water bath to 80°C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Precipitation and Recrystallization: Once the reaction is complete, pour the mixture into 100 mL of ice water to induce precipitation.

-

Collect the precipitate by filtration.

-

Recrystallize the crude solid from 90% ethanol to yield pure white crystals of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.

Proposed Protocol: Hydrolysis to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid

This is a standard saponification protocol. The causality is straightforward: the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to cleavage of the ethyl group and formation of the carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid.

Materials:

-

Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol/Water mixture

-

Hydrochloric acid (HCl, e.g., 2M)

Procedure:

-

Saponification: Dissolve the ethyl ester in a suitable amount of an ethanol/water (e.g., 1:1) mixture.

-

Add an excess of NaOH (e.g., 2-3 molar equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly acidify the mixture by adding 2M HCl dropwise until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid precipitate by filtration, wash with cold deionized water to remove residual salts, and dry under vacuum.

Structural Analysis and Characterization

While specific spectral data for the title acid is not published, extensive crystallographic work on closely related analogues provides deep insight into the molecule's structural characteristics.[2]

Key Structural Features (based on analogues):

-

Planarity: The dihydrofuran ring is nearly planar. This planarity is crucial for the electronic conjugation within the molecule.[2]

-

Dihedral Angles: The anilino (phenylamino) ring is twisted out of the plane of the dihydrofuran ring. This dihedral angle influences the molecule's overall conformation and how it interacts with biological targets.[2]

-

Hydrogen Bonding: The structure is stabilized by intramolecular hydrogen bonds, typically between the aniline N-H group and the carbonyl oxygen of the ester or acid. Intermolecular hydrogen bonds also play a significant role in the crystal packing.[2]

Expected Spectral Characteristics:

-

¹H NMR: Expect signals for the aromatic protons of the aniline ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the methylene protons (C5-H₂) of the dihydrofuran ring. A very broad singlet far downfield (>10 ppm) would be characteristic of the carboxylic acid proton.

-

¹³C NMR: Signals corresponding to the aromatic carbons, the carbonyl carbons of the lactone and the carboxylic acid (typically >160 ppm), and the enamine-like olefinic carbons would be expected.

-

IR Spectroscopy: Key stretches would include a broad O-H band (~2500-3300 cm⁻¹) for the carboxylic acid, C=O stretches for the lactone and acid (~1650-1750 cm⁻¹), and N-H stretching (~3300-3500 cm⁻¹).

Biological Activity and Therapeutic Potential

The therapeutic promise of this scaffold has been demonstrated through studies on its ethyl ester, Compound 131. This research positions the 2-anilino-4-oxo-4,5-dihydrofuran core as a valuable pharmacophore for anticancer drug development.

Anti-Proliferative and Apoptotic Effects

Compound 131 (the ethyl ester) has been shown to inhibit proliferation and induce apoptosis in human promyelocytic leukemia (HL-60) cells.[3] The activity is dose-dependent, with a 50% cytotoxic concentration (CC₅₀) of 23.5 µM.[3]

Mechanism of Action

The apoptotic pathway induced by Compound 131 is multi-faceted and involves the intrinsic mitochondrial pathway. This self-validating system of interconnected events provides strong evidence for its mechanism.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

"2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid" derivatives synthesis

An In-Depth Technical Guide to the Synthesis of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid Derivatives

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthetic methodologies for constructing 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid derivatives. These compounds represent a valuable class of heterocyclic scaffolds, serving as crucial intermediates in the synthesis of more complex molecules like furoquinolines and exhibiting a range of promising biological activities, including anticancer and antimicrobial properties.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

The Strategic Importance of the Dihydrofuranone Core

The 4,5-dihydrofuran-3-carboxylate scaffold is a privileged structure in medicinal chemistry. The introduction of a 2-anilino substituent creates a molecule with a unique electronic and steric profile, making it a versatile building block. The inherent reactivity of the furanone ring, combined with the diverse functionalization possibilities on the aniline moiety, allows for the generation of large chemical libraries for screening. Notably, derivatives of this core have demonstrated significant cytotoxic effects against various cancer cell lines, such as promyelocytic leukemia (HL-60) and murine leukemia (WEHI-3), often by inducing apoptosis.[1][3]

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of the 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate core primarily relies on two robust and versatile strategies. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

Strategy A: Two-Step Synthesis via a Dihydrofuranone Intermediate

This is a widely employed and reliable method that proceeds in two distinct, high-yielding steps. The causality behind this approach is the controlled formation of a reactive intermediate, which is then functionalized with the desired aniline.

-

Step 1: Formation of the Dihydrofuranone Ring. This step involves the reaction between a malonic ester, typically diethyl malonate, and an α-halo acetyl halide, such as chloroacetyl chloride. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF). The diethyl malonate acts as a nucleophile, attacking the chloroacetyl chloride, leading to an acylated intermediate that subsequently cyclizes to form an ethyl 2-alkoxy-4-oxo-4,5-dihydrofuran-3-carboxylate.[1] The choice of THF as a solvent is critical as it is inert under the reaction conditions and effectively solubilizes the reactants.

-

Step 2: Nucleophilic Substitution with Aniline. The alkoxy group (e.g., ethoxy) at the C2 position of the furanone ring is an excellent leaving group. In this step, the intermediate is treated with a primary aromatic amine (aniline or a substituted derivative). The aniline nitrogen acts as a nucleophile, attacking the electrophilic C2 carbon and displacing the ethoxy group. This substitution is often driven to completion by heating, for instance, on a water bath at 80°C.[1] The result is the stable ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate product.

The overall workflow for this strategy is depicted below.

Caption: One-pot synthesis via a chloro-intermediate.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, step-by-step instructions for reproducible synthesis.

Protocol 1: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Strategy A)

This protocol is adapted from a procedure reported to yield the target compound with high purity. [1] Materials:

-

Diethyl malonate

-

Chloroacetyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Aniline

-

Ice

-

90% Ethanol

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.

Procedure:

-

Intermediate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (32.0 g, 0.2 mol) in 50 ml of THF. In a separate flask, prepare a solution of chloroacetyl chloride (11.3 g, 0.1 mol) in 100 ml of THF.

-

Cool the diethyl malonate solution to 10–12°C using an ice bath. Slowly add the chloroacetyl chloride solution dropwise over 1 hour, maintaining the temperature.

-

After the addition is complete, warm the reaction mixture to 40–45°C and stir for an additional 1 hour.

-

Cool the mixture to room temperature. The resulting solution contains the intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, and can be used directly in the next step.

-

Aniline Substitution: To the solution from step 4, add aniline and stir at room temperature for 1 hour.

-

Heat the mixture on a water bath at 80°C for 3 hours.

-

Work-up and Purification: Monitor the reaction completion using thin-layer chromatography (TLC). Once complete, pour the reaction mixture into 100 cc of ice water to induce precipitation.

-

Collect the precipitate by filtration. Recrystallize the crude solid from 90% ethanol at room temperature. White crystals of the final product will form over 1–2 days.

-

Filter the crystals, wash with cold ethanol, and dry under vacuum.

Expected Results:

-

Yield: ~74%

-

Appearance: White crystalline solid

-

Melting Point: 115–116°C [1]

Protocol 2: Synthesis of Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate (Strategy B)

This protocol demonstrates the direct amination of a chloro-substituted furanone. [4] Materials:

-

4-(Benzyloxy)aniline

-

Ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Ethanol

-

Standard laboratory glassware and magnetic stirrer.

Procedure:

-

In a round-bottom flask, dissolve 1.0 molar equivalent of 4-(benzyloxy)aniline in 10 ml of DCM.

-

Add 1.0 molar equivalent of ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate to the solution.

-

Add 0.5 ml of triethylamine to the mixture.

-

Stir the reaction mixture at room temperature for approximately 8 hours.

-

Monitoring and Work-up: Monitor the reaction's progress via TLC. Upon completion, filter the crude solid that has formed.

-

Purification: Recrystallize the collected solid from ethanol to yield the pure product.

Data Presentation: Characterization and Yields

Proper characterization is essential to confirm the identity and purity of the synthesized derivatives.

Table 1: Summary of Yields and Physical Properties

| Compound Name | Synthetic Strategy | Yield (%) | Melting Point (°C) | Source |

| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | Strategy A | 74% | 115–116 | [1] |

| Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate | Strategy B | Not specified | Not specified | [4] |

Table 2: Key Spectroscopic Data for Structure Confirmation

| Technique | Key Signature (for Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate) | Interpretation | Source |

| Mass Spec (m/z) | 247 (M+) | Molecular ion peak corresponding to C13H13NO4 | [1] |

| IR (cm⁻¹) | ~3268 | N-H stretching of the aniline group | [1] |

| ~1695 | C=O stretching of the ester carbonyl group | [1] | |

| ~1650 | C=O stretching of the furanone ring ketone | ||

| ¹H NMR | Singlet ~4.5 ppm (2H) | -CH₂- protons of the furanone ring | |

| Triplet ~1.3 ppm (3H) | -CH₃ protons of the ethyl ester | ||

| Quartet ~4.2 ppm (2H) | -CH₂- protons of the ethyl ester | ||

| Multiplet ~7.0-7.5 ppm (5H) | Aromatic protons of the aniline ring | ||

| Singlet ~9.0 ppm (1H) | N-H proton |

References

-

Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells. PubMed. Available at: [Link]

-

Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. National Institutes of Health (NIH). Available at: [Link]

-

Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. National Institutes of Health (NIH). Available at: [Link]

-

Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. ResearchGate. Available at: [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

-

Reaction between 4-methyl aniline (98 %) 1 and diethyl... ResearchGate. Available at: [Link]

-

One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst. Nanomaterials Chemistry. Available at: [Link]

Sources

- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid and Its Derivatives: A Technical Guide for Drug Discovery

Introduction

The quest for novel therapeutic agents with high efficacy and specificity is a cornerstone of modern drug discovery. The 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid scaffold has emerged as a promising chemotype, with its derivatives demonstrating significant biological activities, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the known biological targets of this class of compounds, with a primary focus on its ethyl ester derivative, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, which has been the subject of notable anti-proliferative and pro-apoptotic studies. We will delve into the mechanistic underpinnings of its action, supported by experimental evidence, and provide detailed protocols for key validation assays.

Core Biological Activity: Induction of Apoptosis in Cancer Cells

Research has highlighted the potent anti-cancer properties of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, particularly against leukemia and cervical cancer cell lines[1][2]. The primary mechanism of action is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. This is in contrast to other anilide-containing compounds like the fungicide Carboxin, which targets succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi[3][4][5]. While both compound classes feature an anilide moiety, their core heterocyclic structures and primary biological targets are distinct.

The apoptotic cascade initiated by ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate is a multi-faceted process involving the mitochondria-dependent (intrinsic) pathway. The key molecular events are summarized below.

Signaling Pathway of Apoptosis Induction

The pro-apoptotic signaling cascade initiated by ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate is characterized by a series of interconnected cellular events that culminate in cell death. The workflow can be visualized as follows:

Caption: Apoptotic signaling cascade initiated by the compound.

Key Biological Targets and Mechanistic Insights

Induction of Intracellular Calcium (Ca2+) Influx and Reactive Oxygen Species (ROS) Production

A primary effect of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate is the elevation of intracellular calcium levels and the generation of reactive oxygen species (ROS)[1]. This disruption of cellular homeostasis is a critical initiating event in the apoptotic cascade. The aniline group within the compound's structure is thought to be crucial for this anti-proliferative activity[1].

Disruption of Mitochondrial Membrane Potential (MMP)

The increase in intracellular Ca2+ and ROS directly impacts the mitochondria, leading to a decrease in the mitochondrial membrane potential[1]. This depolarization of the mitochondrial membrane is a point of no return in the intrinsic apoptotic pathway.

Modulation of Bcl-2 Family Proteins: Upregulation of Bax and Downregulation of Bcl-2

The decrease in MMP is associated with a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, the compound leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2[1]. This altered Bax/Bcl-2 ratio further promotes mitochondrial dysfunction and the release of pro-apoptotic factors.

Activation of Caspase-3

The culmination of the upstream events is the activation of effector caspases, particularly caspase-3[1]. Caspase-3 is a key executioner of apoptosis, responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage[2].

Experimental Validation: Protocols and Methodologies

To rigorously assess the biological targets and mechanism of action of 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid and its derivatives, a series of well-established in vitro assays are essential.

Experimental Workflow for Target Validation

The following diagram outlines a logical workflow for validating the biological effects of the compound in a cancer cell line model.

Caption: A stepwise workflow for experimental validation.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell line (e.g., HL-60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 24-48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Incubate for 1-2 hours at room temperature to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Harvest cells by centrifugation after treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

Objective: To assess the effect of the compound on mitochondrial membrane potential.

Materials:

-

Treated and untreated cells

-

JC-1 dye

-

Flow cytometer or fluorescence microscope

Procedure:

-

Harvest and wash cells as described previously.

-

Resuspend the cells in complete medium and add JC-1 dye to a final concentration of 2 µM.

-

Incubate the cells for 15-30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess dye.

-

Analyze the cells by flow cytometry. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).

Quantitative Data Summary

| Compound Derivative | Cell Line | IC50 (µg/mL) | Reference |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 | 1.73 ± 0.27 | [6] |

This data underscores the potential of related heterocyclic carboxylic acids in cancer therapy. Further studies are warranted to determine the specific IC50 of 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid.

Conclusion and Future Directions

The 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid scaffold, particularly through its ethyl ester derivative, has demonstrated clear anti-cancer activity by inducing apoptosis through the intrinsic mitochondrial pathway. The key biological events include increased intracellular Ca2+ and ROS, decreased mitochondrial membrane potential, modulation of Bcl-2 family proteins, and activation of caspase-3[1].

For researchers and drug development professionals, this class of compounds represents a promising starting point for the development of novel anti-cancer agents. Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing a broader range of derivatives to optimize potency and selectivity.

-

In vivo efficacy studies: Evaluating the most promising compounds in animal models of cancer.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety of lead candidates.

-

Elucidation of upstream targets: Identifying the initial molecular interactions that trigger the observed increase in intracellular calcium and ROS.

By systematically applying the experimental approaches outlined in this guide, the scientific community can further unlock the therapeutic potential of this intriguing chemical scaffold.

References

-

Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2978. Available at: [Link][6]

-

Chen, Y.-F., et al. (2017). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 14(5), 5878-5884. Available at: [Link][1]

-

Huang, Y.-C., et al. (2009). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2315. Available at: [Link][2]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Carboxin: A Deep Dive into Its Mechanism and Benefits for Farmers. Available at: [Link][4]

-

National Center for Biotechnology Information. (n.d.). Carboxin. PubChem Compound Database. Available at: [Link][5]

Sources

- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxin - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: In Vitro Anti-proliferative Assay of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid

Authored by: Senior Application Scientist, Gemini Laboratories

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for determining the in vitro anti-proliferative activity of the novel compound, "2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid". The furanone scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anti-cancer agents.[1][2] This guide is designed to be a self-contained protocol, offering not just the procedural steps but also the underlying scientific rationale for key experimental choices. We will focus on the widely adopted and robust MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[3] Adherence to this protocol will enable researchers to generate reliable and reproducible data on the dose-dependent effects of the test compound on cancer cell lines.

Introduction: The Rationale for Investigation

The search for novel anti-cancer therapeutics is a cornerstone of modern drug discovery. Furanone derivatives have emerged as a promising class of compounds, with studies demonstrating their ability to inhibit cancer cell growth and induce apoptosis.[1][4][5] Specifically, a closely related analog, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has been shown to exert anti-leukemic effects by inducing apoptosis through mechanisms involving increased intracellular reactive oxygen species (ROS) and calcium levels, which in turn affect mitochondrial membrane potential.[4] This provides a strong mechanistic hypothesis for the potential anti-proliferative activity of "2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid".

This application note details a robust protocol for an initial, critical step in the evaluation of this compound: the determination of its concentration-dependent effect on the proliferation of a relevant cancer cell line in vitro. The primary endpoint of this assay is the calculation of the half-maximal inhibitory concentration (IC50), a key quantitative measure of a compound's potency.

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method for assessing cell viability. The underlying principle is the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by mitochondrial succinate dehydrogenase enzymes within metabolically active, living cells.[3][6] Therefore, the amount of formazan produced is directly proportional to the number of viable cells. Dead cells, having lost their metabolic activity, are incapable of this conversion. The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in absorbance in compound-treated wells compared to control wells indicates a reduction in cell viability.

Materials and Reagents

| Item | Description/Specification | Recommended Source (Example) |

| Test Compound | 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid | Custom Synthesis/Vendor |

| Cell Line | Human promyelocytic leukemia (HL-60) or other relevant cancer cell line | ATCC (American Type Culture Collection) |

| Cell Culture Medium | RPMI-1640 Medium | Gibco, Thermo Fisher Scientific |

| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | Gibco, Thermo Fisher Scientific |

| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in sterile PBS | Sigma-Aldrich |

| Solubilization Buffer | DMSO or 0.01 M HCl in Isopropanol | Sigma-Aldrich |

| Vehicle Control | Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich |

| Positive Control | Doxorubicin or other known cytotoxic agent | Sigma-Aldrich |

| Equipment | 96-well flat-bottom cell culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (570 nm), inverted microscope, biosafety cabinet | Standard laboratory suppliers |

| Consumables | Sterile pipette tips, serological pipettes, cell culture flasks, sterile microcentrifuge tubes | Standard laboratory suppliers |

Detailed Step-by-Step Protocol

Part 1: Preparation of Reagents and Compound

-

Compound Stock Solution (10 mM):

-

Rationale: A high-concentration stock solution is prepared in a non-aqueous solvent to minimize the final solvent concentration in the cell culture medium, which could otherwise be toxic to the cells.

-

Accurately weigh the required amount of "2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid".

-

Dissolve in cell culture grade DMSO to a final concentration of 10 mM. The carboxylic acid moiety may affect solubility; gentle warming or vortexing may be required. Ensure the compound is fully dissolved.

-

Aliquot into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

MTT Working Solution (5 mg/mL):

-

Rationale: The MTT powder is dissolved in sterile PBS to ensure isotonicity and sterility when added to the cell cultures.

-

Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store at 4°C, protected from light, for up to one month.

-

Part 2: Cell Culture and Seeding

-

Cell Line Maintenance:

-

Culture the chosen cell line (e.g., HL-60) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before starting the experiment.[7]

-

-

Cell Seeding:

-

Rationale: Seeding an optimal number of cells is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the assay's accuracy.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Leave the peripheral wells filled with 100 µL of sterile PBS to minimize evaporation from the experimental wells (the "edge effect").

-

Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) or acclimate (for suspension cells).

-

Part 3: Compound Treatment

-

Serial Dilutions:

-

Rationale: A wide range of concentrations is tested to generate a full dose-response curve, which is essential for accurate IC50 determination.

-

Prepare serial dilutions of the 10 mM stock solution in cell culture medium. For example, to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µM, prepare 2X working solutions (200, 100, 50, 25, 12.5, and 6.25 µM) in culture medium.

-

Prepare a vehicle control (containing the same final concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin at a known effective concentration).

-

-

Cell Treatment:

-

Carefully add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.

-

Include "cells + medium + vehicle" wells (vehicle control) and "medium only" wells (blank control).

-

Each condition should be performed in triplicate.

-

Incubate the plate for 48-72 hours at 37°C with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

-

Part 4: MTT Assay and Data Acquisition

-

Addition of MTT Reagent:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.

-

-

Solubilization of Formazan:

-

Rationale: The insoluble formazan crystals must be fully dissolved to allow for accurate spectrophotometric measurement.

-

Carefully remove the culture medium from each well without disturbing the formazan crystals. For suspension cells, this can be done by centrifuging the plate and then aspirating the supernatant.

-

Add 150 µL of DMSO (or another suitable solubilizing agent) to each well.

-

Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis and Interpretation

-

Calculate Percentage Viability:

-

First, subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

-

The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

-

-

Determine the IC50 Value:

-

Plot the % Viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve.

-

The IC50 is the concentration of the compound that reduces cell viability by 50%.

-

Sample Data Presentation

| Compound Conc. (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Viability |

| Vehicle Control (0 µM) | 1.250 | 1.200 | 100.0 |

| 3.125 | 1.100 | 1.050 | 87.5 |

| 6.25 | 0.950 | 0.900 | 75.0 |

| 12.5 | 0.700 | 0.650 | 54.2 |

| 25 | 0.450 | 0.400 | 33.3 |

| 50 | 0.250 | 0.200 | 16.7 |

| 100 | 0.150 | 0.100 | 8.3 |

| Blank | 0.050 | - | - |

Visualizations

Experimental Workflow

Caption: Workflow for the MTT-based anti-proliferative assay.

Hypothesized Mechanism of Action

Caption: Hypothesized apoptosis induction pathway.

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effect. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Do not use the outer wells of the plate for experimental samples. |

| Low absorbance in control wells | Too few cells seeded; Cells are not healthy; Contamination. | Optimize cell seeding density. Ensure cells are in log phase and have high viability. Check for contamination. |

| High absorbance in blank wells | Contamination of medium or reagents; Compound precipitates or has inherent color. | Use fresh, sterile reagents. Run a control with compound in medium without cells to check for interference. |

| No dose-response observed | Compound is inactive at tested concentrations; Compound is not soluble; Incorrect dilution series. | Test a wider or higher range of concentrations. Verify compound solubility in the final medium. Double-check all dilution calculations. |

Safety Precautions

-

Test Compound: The toxicological properties of "2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid" may not be fully known. Handle with care, using appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses.

-

MTT: MTT is toxic and a potential mutagen. Avoid inhalation, ingestion, and skin contact. Wear gloves and handle in a chemical fume hood.

-

DMSO: DMSO can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling DMSO-containing solutions.

-

Cell Culture: All cell culture work should be performed in a certified biosafety cabinet using aseptic techniques to prevent contamination and protect the user.

References

-

Chang, Y., et al. (2018). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 16(5), 6039-6046. [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6293. [Link]

-

Hsiao, C. J., et al. (2012). Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells. In Vivo, 26(6), 955-962. [Link]

-

Fouda, A. M., et al. (2020). Synthesis of New Furanone Derivatives with Potent Anticancer Activity. Egyptian Journal of Chemistry, 63(12), 4879-4891. [Link]

-

Artanti, N., et al. (2017). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Journal of Applied Pharmaceutical Science, 7(5), 159-163. [Link]

-

Alvarez-Ramirez, M., et al. (2023). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Clinical Cancer Investigation Journal, 12(4), 1-9. [Link]

-

Wen, L. R., et al. (2012). Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. Chinese Chemical Letters, 23(8), 903-906. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

-

Szlachcikowska, M., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(14), 5369. [Link]

-

Chen, X., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical biology & drug design, 92(1), 1376-1384. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

-

Gangjee, A., et al. (2001). Synthesis, antifolate, and antitumor activities of classical and nonclassical 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines. Journal of medicinal chemistry, 44(11), 1793–1802. [Link]

-